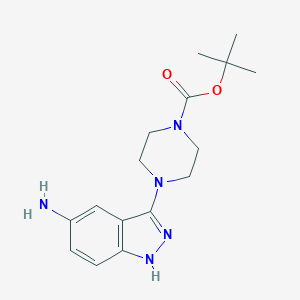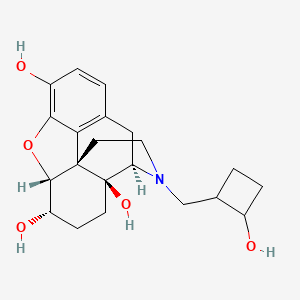
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is a labeled compound with the molecular formula C8H13NO. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse chemical properties and applications . The compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that favor the incorporation of the isotope . The exact synthetic methods can vary, but they generally involve multi-step processes that require careful control of reaction parameters to ensure the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. when produced on a larger scale, it involves similar synthetic routes as those used in laboratory settings, with additional considerations for scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 can undergo various chemical reactions, including:
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track the compound’s behavior in various systems, providing insights into its effects at the molecular level . The exact pathways and targets can vary depending on the specific application and experimental conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 2-Propionyl-1,4,5,6-tetrahydropyridine
- 6-Acetyl-2,3,4,5-tetrahydropyridine
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
Uniqueness
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is unique due to its isotopic labeling, which allows for detailed studies that are not possible with unlabeled compounds. This makes it particularly valuable in research applications where tracking the movement and transformation of carbon atoms is essential .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
142.17 g/mol |
IUPAC-Name |
1-(2,3,4,5-tetrahydropyridin-6-yl)(1,2,3-13C3)propan-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3/i1+1,2+1,8+1 |
InChI-Schlüssel |
GGYSXLMPBBMRHY-ZVGCZHATSA-N |
Isomerische SMILES |
[13CH3][13CH2][13C](=O)C1=NCCCC1 |
Kanonische SMILES |
CCC(=O)C1=NCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


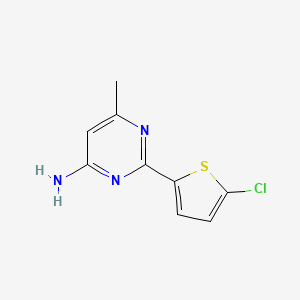
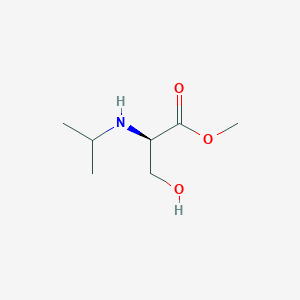

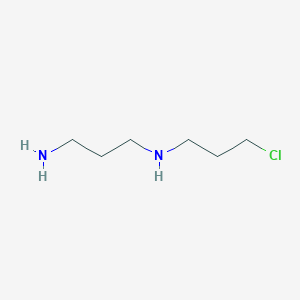

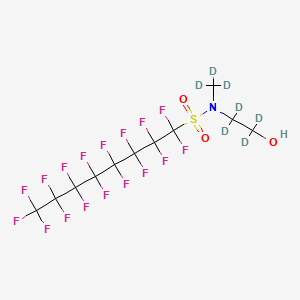

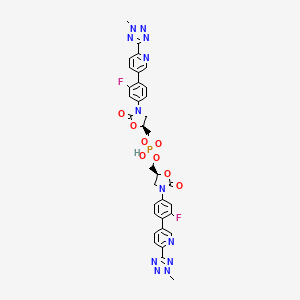
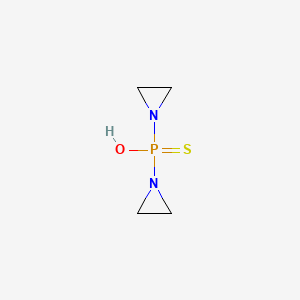
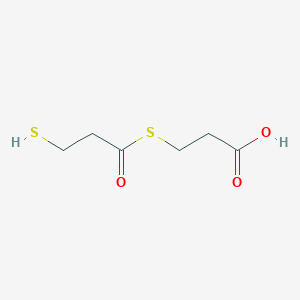
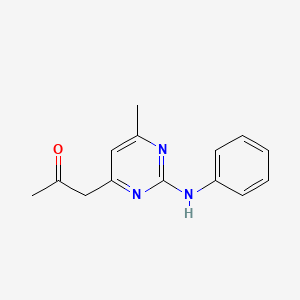
![8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13440810.png)
